Cas no 2229502-42-3 (2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)

2-1-(1-Benzothiophen-2-yl)cyclobutylethan-1-amine is a specialized organic compound featuring a benzothiophene moiety fused with a cyclobutyl-ethylamine scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The rigid cyclobutyl ring enhances conformational stability, while the benzothiophene group offers potential for π-stacking interactions, useful in drug design. Its amine functionality allows for further derivatization, enabling the synthesis of targeted bioactive molecules. The compound’s distinct architecture may contribute to improved binding affinity and selectivity in receptor modulation, supporting applications in medicinal chemistry and material science. High purity and well-defined synthesis pathways ensure reproducibility for research use.
2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine structure
2229502-42-3 structure
Product name:2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine
CAS No:2229502-42-3
MF:C14H17NS
Molecular Weight:231.35648226738
CID:5569595
PubChem ID:165656988

2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
    • EN300-1803549
    • 2229502-42-3
    • 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine
    • インチ: 1S/C14H17NS/c15-9-8-14(6-3-7-14)13-10-11-4-1-2-5-12(11)16-13/h1-2,4-5,10H,3,6-9,15H2
    • InChIKey: SOTAWMKAAJJCEC-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C1(CCN)CCC1

計算された属性

  • 精确分子量: 231.10817072g/mol
  • 同位素质量: 231.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 54.3Ų

2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1803549-0.1g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
0.1g
$1244.0 2023-09-19
Enamine
EN300-1803549-10.0g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
10.0g
$7065.0 2023-07-10
Enamine
EN300-1803549-0.5g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
0.5g
$1357.0 2023-09-19
Enamine
EN300-1803549-5g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
5g
$4102.0 2023-09-19
Enamine
EN300-1803549-1g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
1g
$1414.0 2023-09-19
Enamine
EN300-1803549-0.25g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
0.25g
$1300.0 2023-09-19
Enamine
EN300-1803549-5.0g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
5.0g
$4764.0 2023-07-10
Enamine
EN300-1803549-0.05g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
0.05g
$1188.0 2023-09-19
Enamine
EN300-1803549-2.5g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
2.5g
$2771.0 2023-09-19
Enamine
EN300-1803549-10g
2-[1-(1-benzothiophen-2-yl)cyclobutyl]ethan-1-amine
2229502-42-3
10g
$6082.0 2023-09-19

2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine 関連文献

2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amineに関する追加情報

Introduction to 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine (CAS No: 2229502-42-3)

2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine, identified by the CAS number 2229502-42-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a fused heterocyclic system, which is a key feature in the design of bioactive molecules. The presence of both benzothiophene and cyclobutyl moieties in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The benzothiophene moiety is particularly noteworthy due to its structural similarity to certain bioactive natural products and pharmaceuticals. Benzothiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into the cyclobutylethan-1-amine scaffold suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.

The cyclobutyl group in the molecule contributes to its steric environment, influencing both its solubility and metabolic stability. Cycloalkyl groups are frequently employed in medicinal chemistry to enhance binding affinity and reduce toxicity. The combination of these two structural elements in 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine creates a unique pharmacophore that may exhibit novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies indicate that the benzothiophene ring can interact with aromatic pockets of proteins, while the cyclobutyl group may engage in hydrophobic interactions. These insights have guided the optimization of analogs to improve potency and selectivity.

In the context of drug development, the synthesis of 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine has been achieved through multi-step organic transformations, including cross-coupling reactions and cyclization processes. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies. Modern synthetic methodologies have allowed for the introduction of various functional groups, enabling fine-tuning of the molecule's properties.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Preliminary studies suggest that molecules with similar scaffolds may modulate neurotransmitter release or receptor activity. The benzothiophene moiety has been reported to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. The cyclobutyl group could further enhance these interactions by stabilizing the conformational flexibility required for receptor binding.

The pharmacokinetic profile of 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine is also a critical area of investigation. Factors such as solubility, metabolic stability, and biodistribution must be carefully evaluated to ensure therapeutic efficacy. Advances in biophysical techniques have provided valuable insights into how structural modifications affect these properties. For instance, computational studies have shown that replacing hydrogen atoms with fluorine can improve metabolic stability without compromising bioactivity.

Another promising application lies in oncology research. Benzothiophene derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The unique combination of moieties in 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine suggests potential as a multitargeted therapeutic agent. By simultaneously interacting with multiple pathways, such compounds may offer synergistic effects that enhance treatment outcomes.

Environmental considerations also play a role in the development of new pharmaceuticals. The synthesis and application of compounds like 2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine must be balanced with sustainability goals. Green chemistry principles have been increasingly integrated into drug discovery processes, emphasizing minimal waste generation and energy efficiency. These approaches not only reduce environmental impact but also lower production costs.

Future directions for research on this compound include exploring its derivatives for improved pharmacological profiles. By systematically modifying functional groups or introducing new moieties, researchers can generate libraries of compounds for high-throughput screening. This strategy has been instrumental in identifying lead candidates for further development.

The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which novel compounds are identified and optimized. Machine learning algorithms can predict biological activity based on structural features, significantly reducing the time required for hit identification. As AI technologies continue to evolve, they will likely play an even greater role in guiding synthetic efforts towards high-value candidates like 2-1-(1-benzothiophen-2-y)cyclobutylethan--l-am ine (CAS No: 22295024--23).

In conclusion, 21(11 benzoth ioph ene 22 yl) cyc lob ut yle thane 11 am ine ( CAS No: 22295024--23) represents a fascinating compound with diverse potential applications across multiple therapeutic areas Its unique structural features combined with recent advances i n chemical biology make it an attractive target for further exploration We anticipate that continued research will uncover new therapeutic opportunities an d refine synthetic methodologies for producing this an ticipated valuable chemical entity

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.